
3-Phenylazepan-2-one
Übersicht
Beschreibung
3-Phenylazepan-2-one is a chemical compound with the molecular formula C12H15NO . It is used in the synthesis of polymers and has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of 3-Phenylazepan-2-one involves a reaction that is cationically catalyzed, using an acid-exchanged clay as an ecological catalyst . The reaction synthesis of poly[(phenylazepane-2-one)-co-(pyrrole)], abbreviated as poly(PAP), has been carried out in dichloromethane . The reaction yield was 85% at a temperature of 25°C for 4 hours using 4% of the catalyst .Molecular Structure Analysis
The molecular structure of 3-Phenylazepan-2-one has been characterized by proton and carbon nuclear magnetic resonance (1H-NMR and 13C-NMR), ultraviolet/visible spectroscopy (UV–Vis), and Fourier transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
The chemical reactions involving 3-Phenylazepan-2-one are complex and involve multiple steps. For instance, it has been used in the copolymerization of pyrrole to create a novel polymer with both conductivity and solubility .Physical And Chemical Properties Analysis
3-Phenylazepan-2-one has specific physical and chemical properties that make it suitable for certain applications. For instance, it has been used in the synthesis of conductive polymers due to its ability to undergo specific chemical reactions .Wissenschaftliche Forschungsanwendungen
Vapor-Phase Synthesis
3-Phenylazepan-2-one has been studied in the context of vapor-phase synthesis. Research on 1-phenylazepane, a related compound, demonstrates its efficient synthesis from aniline and 1,6-hexanediol over a CoO/SiO2-Al2O3 catalyst. This method showed high activity and selectivity, indicating potential applications in industrial synthesis processes (Qi, 2011).
Synthesis and Characterization of Novel Polymers
Significant research has been conducted on synthesizing novel conductive polymers using phenylazepane-2-one. A study introduced a new copolymer of pyrrole with phenylazepane-2-one, offering enhanced solubility and conductivity properties. This polymer, poly[(phenylazepane-2-one)-co-(pyrrole)], has potential applications in materials science due to its thermal stability and solubility in common solvents (Kherroub, Bouhadjar, & Boucherdoud, 2020). Another study synthesized poly(phenylazepane-2-one-furan), a conductive polymer with improved solubility and thermal properties, suggesting applications in organic electronics and other fields (Kherroub, Bouhadjar, & Medjahdi, 2021).
Pharmacological Research
In pharmacological research, derivatives of phenylazepane-2-one have been explored. For instance, studies on 4-phenyl-1,5-benzodiazepin-2-one derivatives, structurally similar to phenylazepane-2-one, have been conducted to assess their psychotropic effects on the central nervous system. These studies indicate potential applications in the development of new pharmaceutical compounds (Ongone, Achour, El Ghoul, El Ouasif, Taghzouti, El Jemli, Cherrah, Alaoui, & Zellou, 2018).
Eigenschaften
IUPAC Name |
3-phenylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCYUUFUDKEHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylazepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



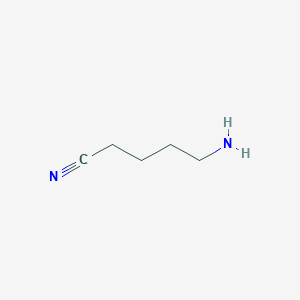
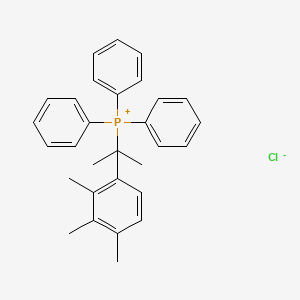
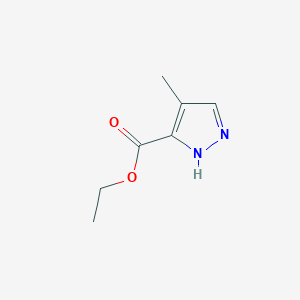
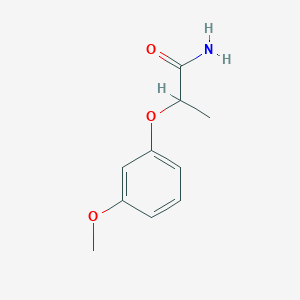
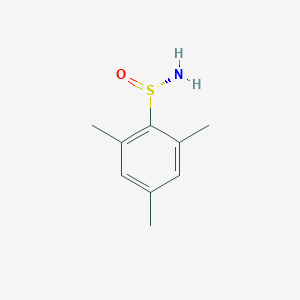
![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

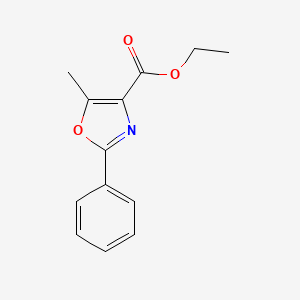
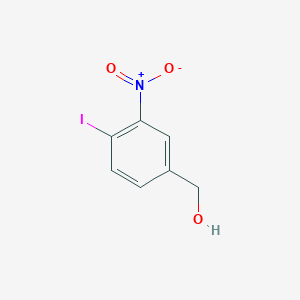
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)

